Cas no 1251521-43-3 (3-Bromo-2-methoxycinnamic acid)

3-Bromo-2-methoxycinnamic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-methoxycinnamic acid
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- インチ: 1S/C10H9BrO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+
- InChIKey: UOFWWUYKZWAQGO-AATRIKPKSA-N
- SMILES: BrC1=CC=CC(/C=C/C(=O)O)=C1OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- XLogP3: 2.5
- トポロジー分子極性表面積: 46.5
3-Bromo-2-methoxycinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016171-250mg |
3-Bromo-2-methoxycinnamic acid |
1251521-43-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A015016171-1g |
3-Bromo-2-methoxycinnamic acid |
1251521-43-3 | 97% | 1g |
$1579.40 | 2023-09-03 | |
Alichem | A015016171-500mg |
3-Bromo-2-methoxycinnamic acid |
1251521-43-3 | 97% | 500mg |
$847.60 | 2023-09-03 |
3-Bromo-2-methoxycinnamic acid 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
3-Bromo-2-methoxycinnamic acidに関する追加情報
Professional Introduction to 3-Bromo-2-methoxycinnamic acid (CAS No: 1251521-43-3)
3-Bromo-2-methoxycinnamic acid is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural properties and potential biological activities. With the CAS number 1251521-43-3, this compound represents a derivative of cinnamic acid, featuring both a bromine substituent at the 3-position and a methoxy group at the 2-position. These functional groups contribute to its reactivity and make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structural framework of 3-bromo-2-methoxycinnamic acid consists of a phenyl ring connected to a trans-β-keto ester moiety. The presence of the bromine atom introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions, while the methoxy group provides electron-donating effects that can influence the compound's electronic properties. This combination of features makes it an attractive building block for medicinal chemists seeking to develop molecules with specific pharmacological profiles.
In recent years, 3-bromo-2-methoxycinnamic acid has been explored in various research avenues, particularly in the context of drug discovery and development. One of the most promising applications has been its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the structure of 3-bromo-2-methoxycinnamic acid, researchers have been able to generate derivatives with enhanced selectivity and potency against specific kinases.
For instance, studies have demonstrated that analogs of 3-bromo-2-methoxycinnamic acid can exhibit inhibitory activity against tyrosine kinases, which are overactive in many cancer cell lines. The bromine atom at the 3-position allows for further derivatization through Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl groups that can modulate binding affinity to target proteins. Additionally, the methoxy group can be used as a handle for further functionalization via etherification or reduction reactions, expanding the chemical space available for medicinal chemists.
The compound's relevance extends beyond kinase inhibition. Emerging research suggests that 3-bromo-2-methoxycinnamic acid may have applications in anti-inflammatory and antioxidant therapies. The phenolic moiety inherent in its structure is known to possess radical-scavenging capabilities, which could be exploited for developing novel anti-inflammatory agents. Furthermore, its ability to undergo various chemical transformations makes it a valuable scaffold for generating compounds with targeted biological activities.
Recent advancements in computational chemistry have also highlighted 3-bromo-2-methoxycinnamic acid as a potential candidate for structure-based drug design. High-throughput virtual screening (HTVS) and molecular docking studies have identified its derivatives as promising leads for therapeutic intervention. These computational approaches leverage large datasets and sophisticated algorithms to predict how different molecules will interact with biological targets, thereby accelerating the drug discovery process.
The synthesis of 3-bromo-2-methoxycinnamic acid itself presents an interesting challenge due to its reactive nature. Traditional synthetic routes often involve bromination and methylation strategies starting from commercially available cinnamic acid derivatives. However, optimizing these reactions requires careful control over reaction conditions to avoid unwanted side products. Recent methodologies have focused on greener synthetic approaches, such as catalytic bromination under mild conditions or microwave-assisted methylation, which improve yield and reduce environmental impact.
In conclusion, 3-bromo-2-methoxycinnamic acid (CAS No: 1251521-43-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for medicinal chemists. As our understanding of biological pathways continues to evolve, so too will the applications of this versatile intermediate. Future research endeavors are likely to uncover even more innovative uses for 3-bromo-2-methoxycinnamic acid, further solidifying its role as a cornerstone in modern drug discovery.
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